
t-Butyl (1-methyl-4-nitro-1H-pyrazol-5-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
T-Butyl (1-methyl-4-nitro-1H-pyrazol-5-yl)carbamate is a chemical compound with the CAS Number: 2020396-22-7 . It has a molecular weight of 242.23 . The IUPAC name for this compound is tert-butyl (1-methyl-4-nitro-1H-pyrazol-5-yl)carbamate .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C9H14N4O4/c1-9(2,3)17-8(14)11-7-6(13(15)16)5-10-12(7)4/h5H,1-4H3, (H,11,14) . This indicates that the compound contains 9 carbon atoms, 14 hydrogen atoms, 4 nitrogen atoms, and 4 oxygen atoms .Physical And Chemical Properties Analysis
The compound has a molecular weight of 242.23 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the available data.科学的研究の応用
Synthetic Routes and Chemical Transformations
Synthesis of Heterocyclic Compounds : A novel synthetic route was developed for producing 6-substituted-imidazo[4,5-c]pyridin-2-ons from 4-aminopyridine, involving the use of t-butyl (1-methyl-4-nitro-1H-pyrazol-5-yl)carbamate derivatives. This method highlights the compound's role in synthesizing heterocyclic structures, a core component in many pharmaceuticals (Bakke et al., 2003).
Intermediates in Biologically Active Compounds : The compound serves as an important intermediate in synthesizing various biologically active compounds, such as omisertinib (AZD9291), demonstrating its significance in medicinal chemistry (Zhao et al., 2017).
Structural Studies and Crystallography
Crystal Structure Analysis : The compound's derivatives have been studied extensively in crystallography to understand their molecular structure and interactions, which is crucial for designing drugs and understanding their interaction with biological targets (Wen et al., 2006).
Molecular Interactions and Hydrogen Bonding : Studies on carbamate derivatives, including t-butyl derivatives, provide insights into the nature of hydrogen bonding and molecular interactions, forming the basis for understanding molecular assembly and structural stability in chemical and biological systems (Das et al., 2016).
Application in Pharmacology and Drug Design
Antitumor Agents : Novel benzimidazoles, involving t-butyl (1-methyl-4-nitro-1H-pyrazol-5-yl)carbamate derivatives, were synthesized and screened for their ability to inhibit different human tumor cell lines, showcasing the compound's potential in developing antitumor agents (Abonía et al., 2011).
Antibacterial and Antifungal Agents : The compound's derivatives have been explored for their antibacterial and antifungal properties, highlighting their potential as antimicrobial agents in medical and agricultural applications (Aneja et al., 2011).
Spectroscopic Studies and Property Analysis
Vibrational and Electronic Properties : The vibrational and electronic properties of compounds containing t-butyl (1-methyl-4-nitro-1H-pyrazol-5-yl)carbamate have been studied using spectroscopic methods, contributing to the understanding of their molecular behavior and properties (Rao et al., 2016).
Molecular Geometry and Electronic Structure : Detailed studies on the molecular geometry and electronic structure of t-butyl (1-methyl-4-nitro-1H-pyrazol-5-yl)carbamate derivatives provide insights into their reactivity and potential applications in various scientific fields (Richter et al., 2009).
将来の方向性
The future directions for this compound could involve further exploration of its potential biological activities and applications in various fields. Given the wide range of activities exhibited by similar compounds , t-Butyl (1-methyl-4-nitro-1H-pyrazol-5-yl)carbamate could be a promising candidate for future research.
特性
IUPAC Name |
tert-butyl N-(2-methyl-4-nitropyrazol-3-yl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O4/c1-9(2,3)17-8(14)11-7-6(13(15)16)5-10-12(7)4/h5H,1-4H3,(H,11,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKRSNXYXNILOBG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=NN1C)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl (1-methyl-4-nitro-1H-pyrazol-5-yl)carbamate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

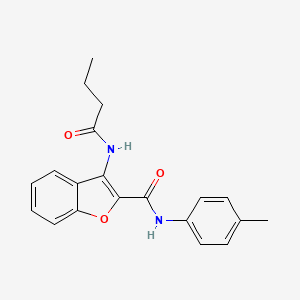
![4-(3-fluorophenyl)-6-(4-methoxybenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2378320.png)
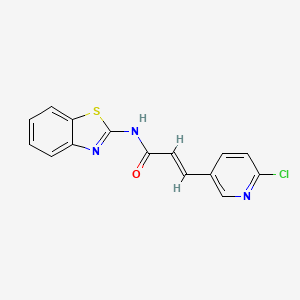
![1,3,6,7-tetramethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2378323.png)

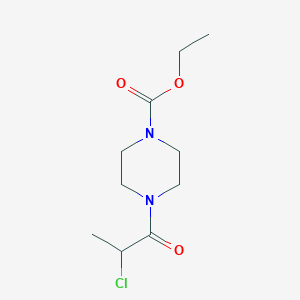
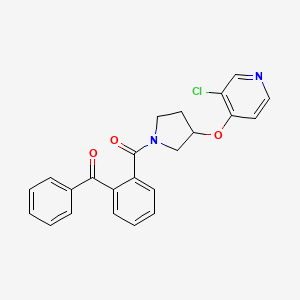
![1,6,7-Trimethyl-8-{2-[methylbenzylamino]ethyl}-1,3,5-trihydro-4-imidazolino[1, 2-h]purine-2,4-dione](/img/structure/B2378330.png)
![2-[2-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-2-oxoethyl]pyridazin-3-one](/img/structure/B2378334.png)
![3-Fluoro-N-[2-[[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]amino]-2-oxoethyl]benzamide](/img/structure/B2378336.png)
![2-[3-(Difluoromethyl)phenyl]propan-1-ol](/img/structure/B2378338.png)
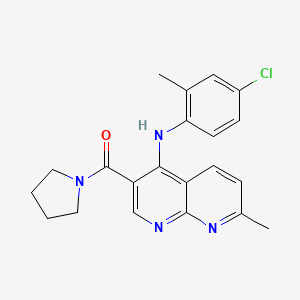
![7-(4-methoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2378341.png)
![3-Formylpyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B2378342.png)